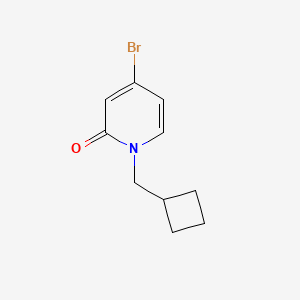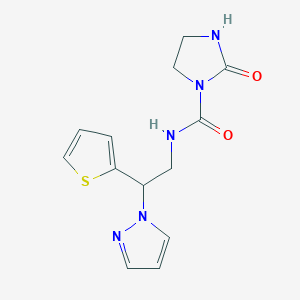
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, also known as 4-Bromo-1-cyclobutylmethyl-2-pyridinone, is a heterocyclic organic compound with a molecular formula of C9H9BrNO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is of particular interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. In addition, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has been studied for its potential use as a pharmaceutical agent, as well as a chemical intermediate in the synthesis of other compounds.
Scientific Research Applications
Synthesis of Biologically Active Compounds : 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one serves as an intermediate in the synthesis of biologically active compounds. For instance, (Wang et al., 2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance in developing novel pharmaceuticals.
Quantum Mechanical Investigations : The compound is also a subject of quantum mechanical studies to understand its properties and potential applications. For example, (Ahmad et al., 2017) conducted Density Functional Theory (DFT) studies on pyridine derivatives, including those related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, to explore their reactivity indices and potential as chiral dopants in liquid crystals.
Development of Coordination Polymers : This compound is used in the synthesis of coordination polymers, which have applications in areas like luminescent probes. (Zhao et al., 2004) synthesized heterometallic coordination polymers with 1D channels using a derivative of pyridine-2,6-dicarboxylic acid, demonstrating their use as selective luminescent probes.
Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. For instance, (Bogdanowicz et al., 2013) evaluated cyanopyridine derivatives for their effectiveness against various bacteria.
Photoinduced Reactions : The compound's derivatives are studied for their photochemical properties. Research by (Vetokhina et al., 2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, revealed insights into their photoinduced tautomerization.
Environmental Applications : The compound has potential in environmental applications. For instance, (Sahiner & Yasar, 2013) synthesized poly(4-vinyl pyridine) particles modified with different functional groups, including derivatives of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, for applications like antimicrobial effects and reagent absorption.
properties
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMSQDTJHPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)





![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)
![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)
![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)